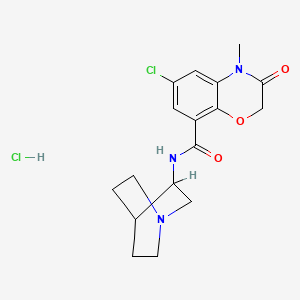








|
REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1.CN1CCOCC1.[Cl:17][C:18]1[CH:19]=[C:20]([C:30](Cl)=[O:31])[C:21]2[O:26][CH2:25][C:24](=[O:27])[N:23]([CH3:28])[C:22]=2[CH:29]=1>C(Cl)(Cl)Cl>[ClH:17].[Cl:17][C:18]1[CH:19]=[C:20]([C:30]([NH:1][CH:2]2[CH:7]3[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]3)[CH2:3]2)=[O:31])[C:21]2[O:26][CH2:25][C:24](=[O:27])[N:23]([CH3:28])[C:22]=2[CH:29]=1 |f:4.5|
|


|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1CN2CCC1CC2
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
6.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C2=C(N(C(CO2)=O)C)C1)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under cooling
|
|
Type
|
STIRRING
|
|
Details
|
by stirring for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
WASH
|
|
Details
|
The resultant solution is washed with water, aqueous sodium hydrogen carbonate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
water, and dried over magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
After the solvent is distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue is recrystallized from ethanol-isopropyl ether
|
|
Type
|
ADDITION
|
|
Details
|
treated with ethanolic hydrochloric acid
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC=1C=C(C2=C(N(C(CO2)=O)C)C1)C(=O)NC1CN2CCC1CC2
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |